molecular formula C9H15F2NO2 B13983030 tert-Butyl (1-(difluoromethyl)cyclopropyl)carbamate

tert-Butyl (1-(difluoromethyl)cyclopropyl)carbamate

Cat. No.: B13983030
M. Wt: 207.22 g/mol
InChI Key: XOQPXVGKMNXLIS-UHFFFAOYSA-N
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Description

tert-Butyl (1-(difluoromethyl)cyclopropyl)carbamate: is a chemical compound with the molecular formula C9H16F2NO2 It is a derivative of cyclopropane, featuring a difluoromethyl group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(difluoromethyl)cyclopropyl)carbamate typically involves the reaction of cyclopropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The difluoromethyl group is introduced via a difluoromethylation reaction using a suitable difluoromethylating agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-(difluoromethyl)cyclopropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (1-(difluoromethyl)cyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used to study the effects of difluoromethyl and carbamate groups on biological systems. It can serve as a model compound for investigating enzyme interactions and metabolic pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable for various applications, including as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(difluoromethyl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the carbamate group may influence its stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
  • tert-Butyl ((1R,2R)-2-(difluoromethyl)-1-(((1-methylcyclopropyl)sulfonyl)carbamoyl)cyclopropyl)carbamate

Comparison: Compared to similar compounds, tert-Butyl (1-(difluoromethyl)cyclopropyl)carbamate is unique due to the presence of both the difluoromethyl and carbamate groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H15F2NO2

Molecular Weight

207.22 g/mol

IUPAC Name

tert-butyl N-[1-(difluoromethyl)cyclopropyl]carbamate

InChI

InChI=1S/C9H15F2NO2/c1-8(2,3)14-7(13)12-9(4-5-9)6(10)11/h6H,4-5H2,1-3H3,(H,12,13)

InChI Key

XOQPXVGKMNXLIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(F)F

Origin of Product

United States

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